molecular formula C11H14N2O B1428667 (5R,6S)-5-Amino-6-phenylpiperidin-2-one CAS No. 61298-37-1

(5R,6S)-5-Amino-6-phenylpiperidin-2-one

Cat. No.: B1428667
CAS No.: 61298-37-1
M. Wt: 190.24 g/mol
InChI Key: BKFJIBKJLGSOGY-KOLCDFICSA-N
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Description

(5R,6S)-5-Amino-6-phenylpiperidin-2-one is a chiral compound with significant potential in various fields of scientific research. This compound features a piperidinone ring substituted with an amino group and a phenyl group, making it an interesting subject for studies in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6S)-5-Amino-6-phenylpiperidin-2-one typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a precursor compound, such as a substituted pyridine, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(5R,6S)-5-Amino-6-phenylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to form a hydroxyl group, resulting in a piperidine derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid under controlled temperatures.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Piperidine derivatives with hydroxyl groups.

    Substitution: Various substituted phenyl derivatives depending on the electrophilic reagent used.

Scientific Research Applications

(5R,6S)-5-Amino-6-phenylpiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5R,6S)-5-Amino-6-phenylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets with high specificity, potentially modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    (5R,6S)-6-Acetoxy-5-hexadecanolide: Another chiral compound with a similar stereochemistry but different functional groups and applications.

    (4S,5R,6S)-4,5,6-Trihydroxy-3-methylcyclohex-2-enone: A compound with similar stereochemistry but a different ring structure and functional groups.

Uniqueness

(5R,6S)-5-Amino-6-phenylpiperidin-2-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(5R,6S)-5-amino-6-phenylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-9-6-7-10(14)13-11(9)8-4-2-1-3-5-8/h1-5,9,11H,6-7,12H2,(H,13,14)/t9-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFJIBKJLGSOGY-KOLCDFICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(C1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]([C@@H]1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40730950
Record name (5R,6S)-5-Amino-6-phenylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61298-37-1
Record name (5R,6S)-5-Amino-6-phenylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(5R,6S)-5-amino-6-phenylpiperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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